cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one

Herbicide Resistance Target-Site Mutation Alopecurus myosuroides

Cycloxydim (BAS 517-02H) is a cyclohexanedione oxime (DIM) herbicide that functions as a selective post-emergence inhibitor of acetyl-CoA carboxylase (ACCase; EC 6.4.1.2) in sensitive grass species. It is primarily deployed for the control of annual and perennial grass weeds in dicotyledonous crops.

Molecular Formula C17H27NO3S
Molecular Weight 325.5 g/mol
CAS No. 101205-02-1
Cat. No. B606887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one
CAS101205-02-1
SynonymsCycloxydim;  BAS 517-02H;  BAS-517-02H;  BAS517-02H;  BAS 517;  BAS-517;  BAS517; 
Molecular FormulaC17H27NO3S
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O
InChIInChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14-
InChIKeyGGWHBJGBERXSLL-JXAWBTAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cycloxydim (CAS 101205-02-1): A Selective Post-Emergence Cyclohexanedione Oxime Herbicide for Grass Weed Control in Broadleaf Crops


Cycloxydim (BAS 517-02H) is a cyclohexanedione oxime (DIM) herbicide that functions as a selective post-emergence inhibitor of acetyl-CoA carboxylase (ACCase; EC 6.4.1.2) in sensitive grass species [1]. It is primarily deployed for the control of annual and perennial grass weeds in dicotyledonous crops . The compound acts by disrupting de novo fatty acid biosynthesis within the plastids, which leads to a loss of membrane integrity and eventual meristematic necrosis in susceptible Poaceae [1].

Why Cycloxydim Cannot Be Assumed Interchangeable with Other ACCase Inhibitors


Within the ACCase inhibitor class, substantial variability exists in binding subsites, cross-resistance profiles, and species-specific efficacy, rendering generic substitution scientifically and economically risky [1]. Although cyclohexanediones (DIMs), aryloxyphenoxypropionates (FOPs), and phenylpyrazolines (DENs) share the same macromolecular target, they exhibit distinct interactions with the ACCase binding domain, resulting in differential sensitivity across grass species and resistance-conferring mutations [1]. Consequently, a formulation change from cycloxydim to a seemingly equivalent DIM such as sethoxydim, clethodim, or tralkoxydim—or to a FOP such as quizalofop—can yield markedly divergent weed control outcomes, crop phytotoxicity, or environmental impact profiles, as quantified in the evidence below.

Quantitative Differentiation of Cycloxydim Against Key In-Class and Cross-Class Analogs


Resistance Factor Differential in Leu1781 Blackgrass: Cycloxydim vs. Clethodim

In a blackgrass (Alopecurus myosuroides) population harboring the Leu1781 target-site mutation, the resistance factor (RF) for cycloxydim was substantially higher than that for clethodim, indicating a markedly reduced field efficacy in resistant biotypes [1]. Dose-response experiments revealed that for the entire population, the RF for cycloxydim was 153 compared to 8 for clethodim [1].

Herbicide Resistance Target-Site Mutation Alopecurus myosuroides

Comparative Efficacy and Yield Impact in Soybean: Cycloxydim vs. Clethodim and Sethoxydim

Field trials in vegetable soybean demonstrated that cycloxydim provided superior grass weed control compared to clethodim and sethoxydim, which translated into a significant yield advantage [1]. The data indicate that cycloxydim application led to higher soybean yields than either clethodim or sethoxydim, while yields from clethodim and sethoxydim treatments were statistically indistinguishable [1].

Weed Control Efficacy Crop Yield Glycine max

GR50 Shift in Resistant Blackgrass Genotypes: Cycloxydim vs. Clodinafop and Pinoxaden

In blackgrass populations carrying the ACCase Ile1781Leu mutation, the dose required to reduce growth by 50% (GR50) increases substantially. For the homozygous resistant genotype (IL1781), the GR50 for cycloxydim exceeded 800 g a.i./ha, compared to >959 g a.i./ha for clodinafop-propargyl and >1091 g a.i./ha for pinoxaden [1]. While all three herbicides are severely compromised, the absolute GR50 value for cycloxydim remains the lowest among the three in this resistant background [1].

Cross-Resistance GR50 Alopecurus myosuroides

Differential Environmental Genotoxicity: Cycloxydim vs. Quizalofop-p-ethyl in Allium cepa Bioassay

In the Allium cepa root meristem assay, both cycloxydim and quizalofop-p-ethyl exhibited cytotoxic and genotoxic effects, but the magnitude of effect differed considerably. Treatment with 1.5% quizalofop-p-ethyl reduced the mitotic index from 30.2% (control) to 9.6%, a 68% reduction, whereas cycloxydim at the same concentration induced a less pronounced mitodepressive effect (exact value not provided but reported as less severe) [1].

Ecotoxicology Genotoxicity Allium cepa

Aquatic Toxicity Profile: Cycloxydim Active Ingredient vs. Co-formulants and Adjuvants

In acute aquatic toxicity testing with larval European common frogs (Rana temporaria), the active ingredient cycloxydim was the least toxic component of the commercial formulation Focus® Ultra. The 96-h LC50 for cycloxydim was not reached at tested concentrations, whereas co-formulants such as solvent naphtha and the adjuvant Dash® E.C. exhibited significant toxicity, with solvent naphtha being the most acutely toxic constituent [1]. This indicates that the intrinsic aquatic hazard of the cycloxydim molecule is low relative to common formulation additives.

Aquatic Toxicology Amphibian Ecotoxicology Formulation Safety

Cross-Resistance Profile in Avena spp.: Cycloxydim vs. Tralkoxydim

In populations of Avena sterilis ssp. ludoviciana and A. fatua exhibiting partial resistance to aryloxyphenoxypropionate (APP) herbicides, cross-resistance was observed to the cyclohexanedione (CHD) herbicide tralkoxydim, but notably not to cycloxydim [1]. This differential cross-resistance pattern suggests that the metabolic resistance mechanism conferring APP tolerance in these populations does not effectively degrade cycloxydim [1].

Cross-Resistance Metabolic Resistance Avena fatua

Optimal Deployment Scenarios for Cycloxydim Based on Comparative Performance Evidence


Soybean and Broadleaf Crop Production in Regions with Low ACCase Resistance Pressure

In conventional soybean and other broadleaf crop systems where target-site resistance (e.g., Leu1781) is not yet widespread, cycloxydim is a high-efficacy post-emergence option for controlling diverse annual and perennial grasses. Field trials in vegetable soybean demonstrate that cycloxydim provides superior grass weed control and a greater yield increase compared to the alternative DIM herbicides clethodim and sethoxydim [1]. This makes cycloxydim a preferred choice for maximizing return on investment in these cropping systems, provided resistance monitoring confirms susceptibility.

Management of APP-Resistant Avena spp. (Wild Oats) in Cereal Rotations

In cereal-based rotations where wild oat (Avena fatua, A. sterilis) populations have developed resistance to APP herbicides (e.g., fenoxaprop, fluazifop) via enhanced metabolism, cycloxydim offers a valuable alternative mode of action. Studies on UK Avena populations show that while cross-resistance to tralkoxydim can occur in these metabolic-resistant biotypes, cycloxydim retains full efficacy [1]. Incorporating cycloxydim into the herbicide program can effectively break the cross-resistance pattern and provide reliable control of these problematic grass weeds.

Environmentally Sensitive Areas Where Active Ingredient Toxicity is a Procurement Criterion

For applications adjacent to aquatic habitats or in regions with stringent environmental regulations, the intrinsic toxicity profile of the active ingredient may be a decisive factor. Ecotoxicological data indicate that cycloxydim has a comparatively low acute aquatic toxicity, being the least toxic component of its commercial formulation to amphibian larvae, in contrast to co-formulants like solvent naphtha [1]. Additionally, in plant bioassays, cycloxydim exhibited a less severe genotoxic effect than quizalofop-p-ethyl [2]. These findings support the selection of cycloxydim-based products, particularly those with favorable inert ingredient profiles, for use in sensitive environmental contexts.

Resistance Monitoring and Diagnostic Research Programs

The stark differential in resistance factors between cycloxydim (RF = 153) and clethodim (RF = 8) in Leu1781 blackgrass populations [1] makes cycloxydim a critical diagnostic tool for resistance research. Its high susceptibility to this specific target-site mutation allows researchers to use cycloxydim as a discriminating dose to rapidly phenotype and map the distribution of ACCase resistance alleles. This application is essential for generating regional resistance maps that inform grower-level product selection and stewardship programs.

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